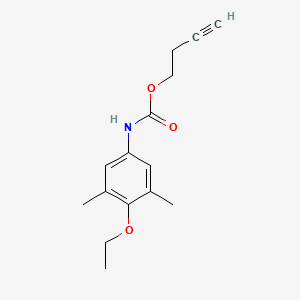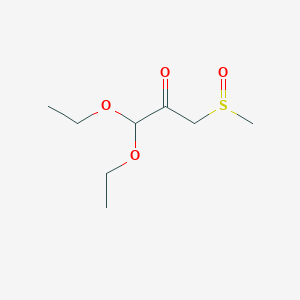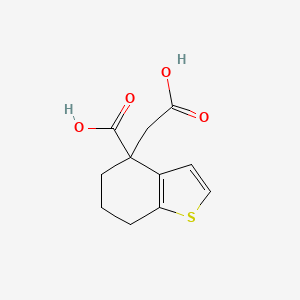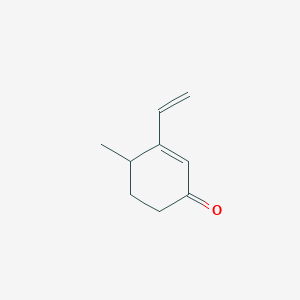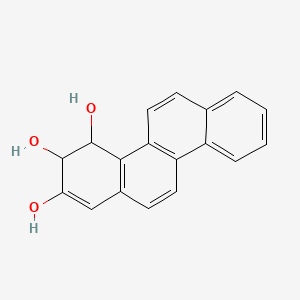
3,4-Dihydrochrysene-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrochrysene-2,3,4-triol is a chemical compound with the molecular formula C18H14O3. It consists of 18 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon. The presence of hydroxyl groups at positions 2, 3, and 4 on the dihydrochrysene structure makes it a trihydroxy derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochrysene-2,3,4-triol typically involves the hydroxylation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene to form dihydrochrysene, followed by hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,4-Dihydrochrysene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of chrysene-2,3,4-trione.
Reduction: Formation of 3,4-dihydrochrysene.
Substitution: Formation of halogenated derivatives like 2,3,4-trihalochrysene.
科学研究应用
3,4-Dihydrochrysene-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dihydrochrysene-2,3,4-triol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially leading to mutagenic effects. The compound may also undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations and carcinogenesis .
相似化合物的比较
Similar Compounds
Chrysene: The parent compound without hydroxyl groups.
3,4-Dihydroxychrysene: A dihydroxy derivative with hydroxyl groups at positions 3 and 4.
2,3,4-Trihydroxychrysene: Another trihydroxy derivative with hydroxyl groups at positions 2, 3, and 4.
Uniqueness
3,4-Dihydrochrysene-2,3,4-triol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The presence of three hydroxyl groups makes it more reactive in oxidation and substitution reactions compared to its dihydroxy and non-hydroxy counterparts .
属性
CAS 编号 |
84498-36-2 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3,4-dihydrochrysene-2,3,4-triol |
InChI |
InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-9,17-21H |
InChI 键 |
PCURSCOSQFZBCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


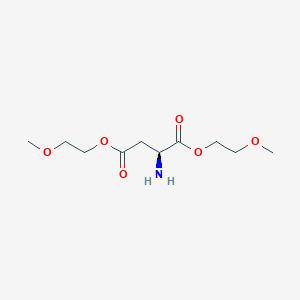
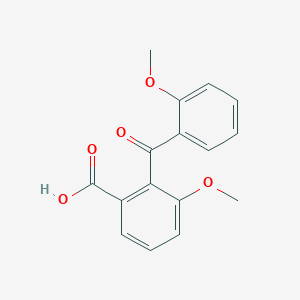





![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


